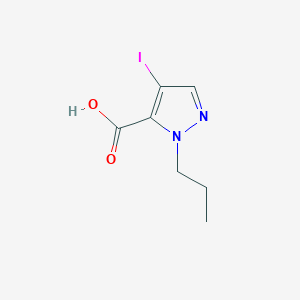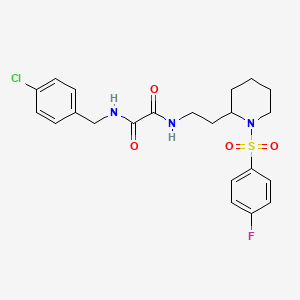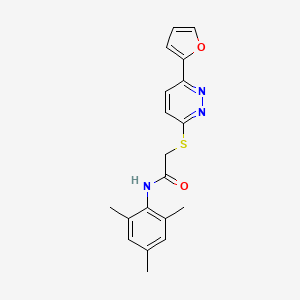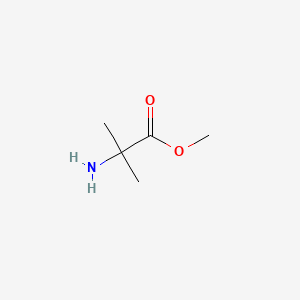![molecular formula C24H25ClN4O3S B2523807 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1217001-01-8](/img/structure/B2523807.png)
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H25ClN4O3S and its molecular weight is 485. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride, also known as N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride.
Anticancer Activity
This compound has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Its unique structure allows it to interfere with cellular processes critical for cancer cell proliferation and survival. Studies have demonstrated its efficacy against human tumor cell lines, making it a promising candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity, particularly against bacterial and fungal pathogens. Its imidazole and benzothiazole moieties are known to disrupt microbial cell membranes and inhibit essential enzymes, leading to cell death. This makes it a valuable compound for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to modulate oxidative stress and inflammation in neural cells helps protect against neuronal damage and improve cognitive function .
Anti-inflammatory Activity
The compound has been studied for its anti-inflammatory effects, which are crucial in treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease. By inhibiting key inflammatory pathways and cytokine production, it helps reduce inflammation and associated symptoms .
Antioxidant Properties
Due to its chemical structure, the compound exhibits strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This property is particularly valuable in developing supplements and pharmaceuticals aimed at enhancing overall health and longevity .
Antiviral Activity
Preliminary studies suggest that the compound may possess antiviral properties, making it a potential candidate for treating viral infections. Its mechanism involves inhibiting viral replication and disrupting viral protein synthesis, which could be effective against a range of viruses, including those causing respiratory and gastrointestinal infections .
Enzyme Inhibition
The compound has been found to inhibit various enzymes, including those involved in metabolic pathways and disease progression. This makes it a useful tool in biochemical research for studying enzyme functions and developing enzyme inhibitors as therapeutic agents .
Photodynamic Therapy
In the field of photodynamic therapy, the compound’s ability to generate reactive oxygen species upon light activation has been explored. This property can be harnessed to target and destroy cancer cells selectively, providing a non-invasive treatment option for certain types of cancer .
These applications highlight the compound’s versatility and potential in various scientific research fields. Each application area offers unique opportunities for further exploration and development, contributing to advancements in medicine and biotechnology.
Based on general knowledge and typical properties of similar compounds. Specific studies on this exact compound may be limited.
Propiedades
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S.ClH/c1-2-17-4-6-19-22(14-17)32-24(26-19)28(10-3-9-27-11-8-25-16-27)23(29)18-5-7-20-21(15-18)31-13-12-30-20;/h4-8,11,14-16H,2-3,9-10,12-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSGVPADISIFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-Morpholin-4-ylethylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2523728.png)


![1-(1-Methyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2523733.png)


![N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2523740.png)




![N-Methyl-N-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2523746.png)
